molecular formula C18H29N3O B7922532 (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-3,N-dimethyl-butyramide

(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-3,N-dimethyl-butyramide

Cat. No.: B7922532
M. Wt: 303.4 g/mol
InChI Key: WYAPIJUGIDSORX-IRXDYDNUSA-N
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Description

(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-3,N-dimethyl-butyramide is a chiral compound with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. This compound is characterized by its unique structural features, which include an amino group, a benzyl group, and a pyrrolidine ring, making it a valuable molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-3,N-dimethyl-butyramide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides.

    Attachment of the Amino Group: The amino group is incorporated through reductive amination or other suitable amination reactions.

    Final Coupling: The final step involves coupling the intermediate with a butyramide derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-3,N-dimethyl-butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or benzyl groups using appropriate nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Benzyl halides, alkyl halides, and other electrophiles.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-3,N-dimethyl-butyramide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of chiral drugs.

    Pharmacology: The compound is studied for its potential pharmacological activities, including its interaction with biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Industrial Applications: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-3,N-dimethyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-N-((S)-1-phenyl-pyrrolidin-2-ylmethyl)-3,N-dimethyl-butyramide
  • (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-3,N-dimethyl-pentanamide
  • (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-3,N-dimethyl-hexanamide

Uniqueness

(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-3,N-dimethyl-butyramide is unique due to its specific chiral configuration and the presence of both the benzyl and pyrrolidine groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2S)-2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)20(3)13-16-10-7-11-21(16)12-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,19H2,1-3H3/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAPIJUGIDSORX-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)CC1CCCN1CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)C[C@@H]1CCCN1CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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